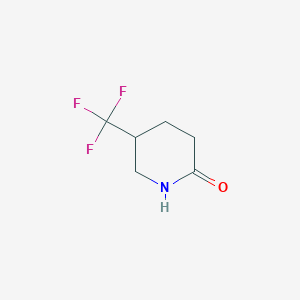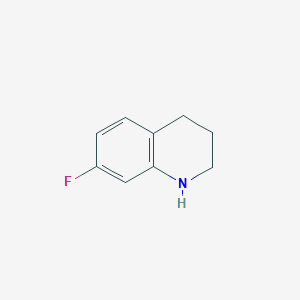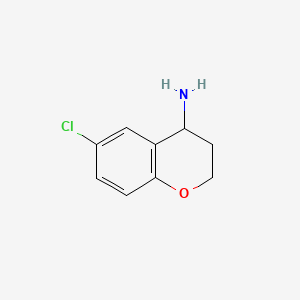
Indoline-4-carbonitrile
Descripción general
Descripción
Indoline-4-carbonitrile is an organic compound belonging to the indoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrrole ring The presence of a nitrile group at the fourth position of the indoline ring makes it a versatile intermediate in organic synthesis
Mecanismo De Acción
Target of Action
Indoline-4-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .
Mode of Action
The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH group acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction between this compound and its targets can result in changes in the function of these proteins .
Biochemical Pathways
Indole derivatives, such as this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This property can impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, in the context of its anticancer activity, it may induce apoptosis or inhibit cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules or drugs can potentially affect the action of this compound through drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
Indoline-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction is particularly significant in the context of enzyme inhibition, where this compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding . Additionally, this compound can interact with proteins through hydrophobic interactions, further modulating their function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and affecting gene expression . Additionally, this compound can influence the expression of specific genes by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . For instance, this compound has been shown to bind to albumin in the bloodstream, enhancing its distribution to target tissues . The transport and distribution of this compound are important factors that influence its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of ortho-nitrobenzyl cyanide under reducing conditions. Another method includes the palladium-catalyzed coupling of 2-bromoaniline with acrylonitrile, followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic hydrogenation of ortho-nitrobenzyl cyanide using palladium on carbon (Pd/C) as a catalyst. This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Indoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to indole-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to indoline-4-methanamine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Indole-4-carboxylic acid.
Reduction: Indoline-4-methanamine.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Indoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparación Con Compuestos Similares
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
Indoline-2-carbonitrile: Differing by the position of the nitrile group, it exhibits distinct reactivity and applications.
Uniqueness: Indoline-4-carbonitrile is unique due to its specific nitrile group positioning, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a variety of complex molecules.
This compound stands out for its versatility and potential in various fields, making it a compound of significant interest for ongoing research and industrial applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLRJLHVTVIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-80-8 | |
| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Indoline-4-carbonitrile derivatives interact with the androgen receptor, and what are the downstream effects?
A: this compound derivatives act as selective androgen receptor modulators (SARMs) by binding to the androgen receptor (AR). [] This binding triggers AR-mediated transcription. Interestingly, these compounds demonstrate a reduced ability to promote the interaction between the AR's carboxyl (C) and amino (N) termini. [] This N/C-termini interaction is associated with undesirable androgenic responses. In preclinical models, this translates to increased levator ani muscle weight (indicating anabolic activity) with minimal impact on prostate and seminal vesicle weights (suggesting reduced androgenic effects). []
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in the context of androgen receptor modulation?
A: While specific structural modifications and their impact aren't detailed in the provided abstracts, it's clear that modifications to the core this compound structure influence its activity and selectivity as an androgen receptor modulator. [] For example, the presence of a 2-hydroxy-2-methyl-3-phenoxypropanoyl group at the 1-position of the this compound appears to be crucial for potent AR binding and selective modulation. [] Further research exploring various substitutions on the this compound scaffold is needed to fully elucidate the SAR and optimize compounds for desired activity profiles.
Q3: Beyond androgen receptor modulation, what other biological activities have been explored for this compound derivatives?
A: Research has shown that (1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)this compound (HIC), a specific this compound derivative, acts as an agonist of the P2Y1 receptor (P2Y1R). [] This activation leads to various downstream effects in prostate cancer cells, including reduced proliferation, altered adhesion, and cell cycle arrest. Importantly, HIC's action appears to involve p53 stabilization, contributing to its anti-cancer properties. []
Q4: What analytical techniques have been used to characterize this compound derivatives?
A: While the abstracts don't provide detailed analytical methods, it's implied that various techniques were employed to characterize the this compound derivatives. These likely include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the compounds' structures and purities. [] Additionally, in vitro assays measuring AR binding affinity and transcriptional activity were likely used to assess their biological activity. [, ] In vivo studies, potentially involving techniques like liquid chromatography-mass spectrometry (LC-MS) for drug quantification, were also likely performed to evaluate the compounds' pharmacokinetic properties and efficacy in animal models. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)


![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)



![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

